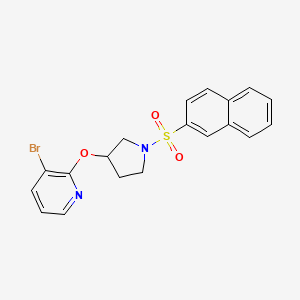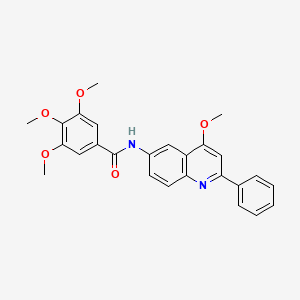
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide is a chemical compound known for its potential pharmacological properties. It is used in various scientific research applications, including drug development and understanding biological processes.
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound exhibits potential pharmacological properties and is applied in various scientific research studies. It is used in drug development, particularly for its anti-cancer, anti-fungal, and anti-bacterial properties. Additionally, it has shown promise in antiviral activity against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. The compound is also explored for its anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide involves its interaction with various molecular targets and pathways. It effectively inhibits tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These interactions contribute to its diverse bioactivity effects .
Comparison with Similar Compounds
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide can be compared with other compounds containing the trimethoxyphenyl (TMP) group. Similar compounds include colchicine, podophyllotoxin, trimetrexate, and trimethoprim. These compounds share the TMP group but differ in their specific molecular structures and pharmacological properties. The uniqueness of this compound lies in its combination of the TMP group with the quinoline and benzamide moieties, which contributes to its distinct bioactivity profile .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-22-15-21(16-8-6-5-7-9-16)28-20-11-10-18(14-19(20)22)27-26(29)17-12-23(31-2)25(33-4)24(13-17)32-3/h5-15H,1-4H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYKESXVJZLZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)
![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

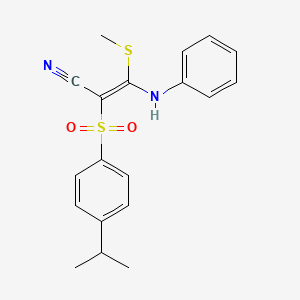
![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)
![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)
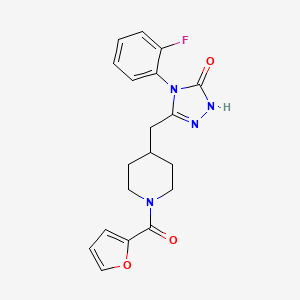
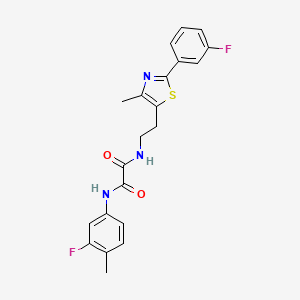
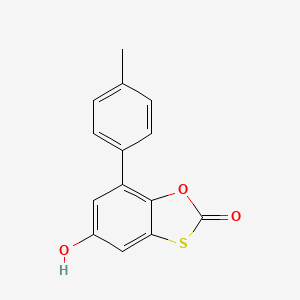
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)
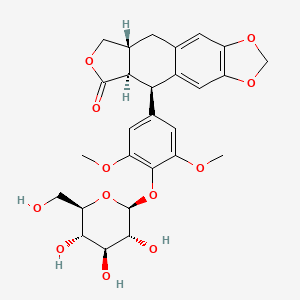
![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)
